4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione
Description
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO3/c1-27-13-4-2-10(3-5-13)14-7-12(25)8-16(26)17(14)18-15(20)6-11(9-24-18)19(21,22)23/h2-6,9,14,17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLRHUIRZISVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione (CAS Number: 439110-56-2) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other therapeutic potentials based on diverse research findings.
- Molecular Formula : C20H15ClF3N3O2S
- Molecular Weight : 435.81 g/mol
- SMILES Notation : C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/S2
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds similar to this compound using various in vitro assays. The National Cancer Institute (NCI) conducted screenings on a panel of 60 human cancer cell lines, revealing significant growth inhibition across several types of cancer:
| Cancer Type | Cell Line | Inhibition (%) |
|---|---|---|
| Leukemia | RPMI-8226 | >20% |
| Non-Small Cell Lung Cancer | A549 | >10% |
| Renal Cancer | A498 | >15% |
| Melanoma | UACC-257 | >10% |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antibacterial Activity
Another significant aspect of this compound is its antibacterial activity. Studies have shown that derivatives of this structure can inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. For instance, the compound ML267, a close analogue, demonstrated submicromolar inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli without causing rapid cytotoxic effects on human cells . This suggests that similar compounds may have therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
The incorporation of the trifluoromethyl group in the molecular structure is believed to enhance the interaction with cellular targets and improve membrane permeability. This modification often leads to increased stability and bioavailability of the drug by minimizing oxidative metabolism . Such properties make it a valuable candidate for further development in drug discovery.
Case Studies
- Anticancer Evaluation : A study screened several trifluoromethylated compounds against various cancer cell lines, including those associated with prostate and lung cancers. The results indicated that specific derivatives exhibited promising antineoplastic activity, warranting further investigation into their mechanisms and therapeutic efficacy .
- Antibacterial Studies : Research into compounds similar to this compound revealed effective inhibition of bacterial growth at low concentrations. These findings highlight the potential for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several herbicides and protease inhibitors. Key comparisons include:
Research Findings and Data
Key Structural Determinants of Activity
- Trifluoromethylpyridinyl Group : Critical for binding to ACCase (herbicides) or protease active sites (pharmaceuticals). Its electron-withdrawing properties stabilize interactions .
- Cyclohexanedione Core: Unique to the target compound, this moiety may introduce conformational rigidity or novel hydrogen-bonding patterns compared to linear propanoate chains .
Comparative Efficacy (Hypothetical)
Q & A
Q. What are the common synthetic routes for preparing this compound, and what challenges arise in optimizing yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling to introduce the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety.
- Aldol condensation to form the cyclohexanedione core, followed by functionalization with the 4-methoxyphenyl group.
Challenges include controlling regioselectivity during coupling reactions and minimizing side products from trifluoromethyl group reactivity. Catalytic systems (e.g., Pd-based) and microwave-assisted synthesis can improve efficiency .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography resolves the 3D structure, including bond angles and substituent orientations (e.g., cyclohexanedione ring puckering) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies electronic environments of the trifluoromethyl, chloro, and methoxy groups. 2D NMR (COSY, HSQC) clarifies coupling patterns .
- High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic patterns .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
Methodological Answer:
- Enzyme inhibition assays (e.g., kinase or protease targets) evaluate interactions with the pyridinyl and cyclohexanedione motifs.
- Antimicrobial testing (MIC assays) assesses potency against bacterial/fungal strains, leveraging the chloro and trifluoromethyl groups’ bioactivity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Computational studies (DFT) quantify electron-withdrawing effects of the -CF₃ group, which polarizes the pyridine ring and stabilizes intermediates.
- Hammett substituent constants correlate substituent effects with reaction rates in nucleophilic/electrophilic substitutions .
- ¹⁹F NMR tracks fluorophilic interactions in protein-binding studies .
Q. What environmental fate studies are applicable to evaluate its ecological impact?
Methodological Answer:
- Photolysis experiments simulate UV degradation pathways, identifying metabolites via LC-MS.
- Soil/water partitioning studies measure log Kow and adsorption coefficients to assess mobility.
- Microcosm assays evaluate biodegradation rates under aerobic/anaerobic conditions .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent scanning : Replace the methoxyphenyl group with electron-deficient/donating groups (e.g., nitro, hydroxy) to modulate bioactivity.
- Bioisosteric replacement : Substitute the chloro group with bromo or methyl to balance lipophilicity and steric effects.
- Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding via the cyclohexanedione carbonyl) .
Q. What advanced crystallization techniques resolve polymorphism or hydrate formation?
Methodological Answer:
- Solvent-drop grinding screens for polymorphs by varying solvents (e.g., DMSO vs. ethanol).
- Single-crystal growth in controlled humidity chambers prevents hydrate interference.
- PXRD and DSC characterize thermal stability and phase transitions .
Q. How do steric effects from the 4-methoxyphenyl group impact conformational flexibility?
Methodological Answer:
- Molecular dynamics (MD) simulations model ring puckering and torsional angles in the cyclohexanedione core.
- NOESY NMR detects through-space interactions between the methoxyphenyl and pyridinyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
